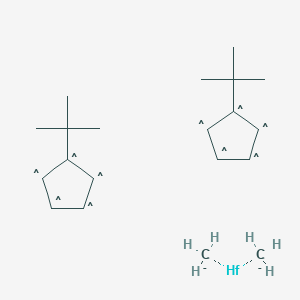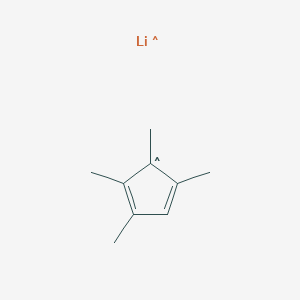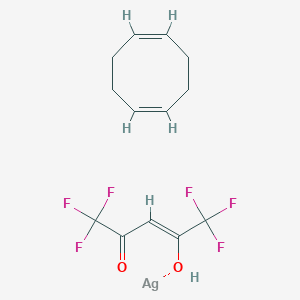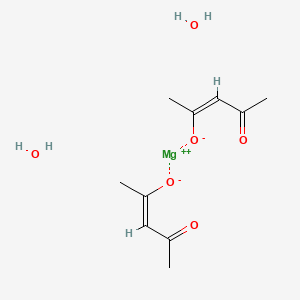![molecular formula C98H84O14 B6289087 Benzyloxycalix[7]arene CAS No. 1258932-95-4](/img/structure/B6289087.png)
Benzyloxycalix[7]arene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyloxycalix[7]arene is a member of the calixarene family, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. These compounds are known for their ability to form host-guest complexes, making them valuable in various fields such as supramolecular chemistry, catalysis, and material science. This compound, in particular, features seven phenolic units with benzyloxy groups, enhancing its solubility and functional versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyloxycalix[7]arene typically involves the condensation of p-tert-butylphenol with formaldehyde in the presence of a base, followed by the introduction of benzyloxy groups. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Toluene or chloroform
Temperature: Reflux conditions
Industrial Production Methods: While specific industrial methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyloxycalix[7]arene undergoes various chemical reactions, including:
Oxidation: Conversion of benzyloxy groups to benzoquinone derivatives.
Reduction: Reduction of benzyloxy groups to benzyl alcohols.
Substitution: Nucleophilic substitution reactions at the benzyloxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Benzoquinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Alkylated or acylated calixarenes.
Applications De Recherche Scientifique
Benzyloxycalix[7]arene has a wide range of applications in scientific research:
Chemistry: Used as a host molecule in supramolecular chemistry for the encapsulation of guest molecules, facilitating studies on molecular recognition and self-assembly.
Biology: Employed in the development of biosensors and drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential in drug delivery, particularly for targeting specific cells or tissues.
Industry: Utilized in the design of advanced materials, such as catalysts and sensors, due to its unique structural properties.
Mécanisme D'action
The mechanism by which Benzyloxycalix[7]arene exerts its effects is primarily through host-guest interactions. The benzyloxy groups enhance the compound’s ability to form stable complexes with various guest molecules, including ions, small organic molecules, and biomolecules. These interactions are driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and π-π interactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Comparaison Avec Des Composés Similaires
- Benzyloxycalix4arene
- Benzyloxycalix[6]arene
- Benzyloxycalix[8]arene
Comparison: Benzyloxycalix[7]arene is unique due to its seven phenolic units, which provide a larger cavity for guest molecule encapsulation compared to Benzyloxycalix4arene and Benzyloxycalix[6]arene. This makes it more suitable for applications requiring larger host-guest complexes. Compared to Benzyloxycalix[8]arene, it offers a balance between cavity size and structural flexibility, making it versatile for various applications.
Propriétés
IUPAC Name |
5,11,17,23,29,35,41-heptakis(phenylmethoxy)octacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H84O14/c99-92-71-36-73-45-86(107-58-65-24-10-2-11-25-65)47-75(93(73)100)38-77-49-88(109-60-67-28-14-4-15-29-67)51-79(95(77)102)40-81-53-90(111-62-69-32-18-6-19-33-69)55-83(97(81)104)42-84-56-91(112-63-70-34-20-7-21-35-70)54-82(98(84)105)41-80-52-89(110-61-68-30-16-5-17-31-68)50-78(96(80)103)39-76-48-87(108-59-66-26-12-3-13-27-66)46-74(94(76)101)37-72(92)44-85(43-71)106-57-64-22-8-1-9-23-64/h1-35,43-56,99-105H,36-42,57-63H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKNTIMIIAMFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)OCC7=CC=CC=C7)CC8=C(C(=CC(=C8)OCC9=CC=CC=C9)CC2=C(C1=CC(=C2)OCC1=CC=CC=C1)O)O)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H84O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1485.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride](/img/structure/B6289079.png)
![Calix[8]hydroquinone](/img/structure/B6289080.png)
![Benzyloxycalix[8]arene](/img/structure/B6289084.png)
![Benzyloxycalix[6]arene](/img/structure/B6289091.png)

